molecular formula C6H11NO4S B3198896 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid CAS No. 1016696-99-3

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid

Cat. No.: B3198896
CAS No.: 1016696-99-3
M. Wt: 193.22 g/mol
InChI Key: RYLRUVWXERUTJG-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid is a chemical compound belonging to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a propanoic acid group attached to a thiazolidine ring with a 1,1-dioxo substitution.

Preparation Methods

The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. One common method includes the oxidation of thiazolidine-2-thione with hydrogen peroxide in the presence of acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo group to a thione group.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid can be compared with other thiazolidine derivatives, such as:

    2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid: Similar in structure but with an acetic acid group instead of a propanoic acid group.

    2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid: Contains a hexanoic acid group, making it more hydrophobic.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-5(6(8)9)7-3-2-4-12(7,10)11/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLRUVWXERUTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
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2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
Reactant of Route 3
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
Reactant of Route 4
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
Reactant of Route 5
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
Reactant of Route 6
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid

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